N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Non-small-cell lung cancer A549 cytotoxicity Quinoxaline SAR

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a fully synthetic, hybrid small molecule that integrates a 4-methyl-3-oxo-3,4-dihydroquinoxaline core with a 4-acetamidophenyl moiety via a flexible propanamide linker. The 4-methyl-3-oxo-3,4-dihydroquinoxaline scaffold is a validated pharmacophore found in both natural products (e.g., quinohemamine from Streptomyces sp.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
Cat. No. B12186096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C20H20N4O3/c1-13(25)21-14-7-9-15(10-8-14)22-19(26)12-11-17-20(27)24(2)18-6-4-3-5-16(18)23-17/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)
InChIKeyANOQEYHTADHGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide: Sourcing Guide for a Dual-Privileged-Scaffold Quinoxaline-Propanamide


N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a fully synthetic, hybrid small molecule that integrates a 4-methyl-3-oxo-3,4-dihydroquinoxaline core with a 4-acetamidophenyl moiety via a flexible propanamide linker . The 4-methyl-3-oxo-3,4-dihydroquinoxaline scaffold is a validated pharmacophore found in both natural products (e.g., quinohemamine from Streptomyces sp. CPCC 200497) and synthetic glycogen phosphorylase inhibitors, while the 4-acetamidophenyl group is a privileged fragment appearing in numerous bioactive compounds targeting diverse enzymes including LOXL2 and HDACs [1][2]. This specific substitution pattern is distinct from simpler quinoxaline-3-propanamides and positions the compound at the intersection of two independently productive medicinal chemistry strategies.

Why N-(4-Acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide Cannot Be Replaced by a Generic Quinoxaline Analog


Within the quinoxaline-3-propanamide chemotype, minor structural perturbations produce large shifts in target engagement, potency, and selectivity. The presence of the N4-methyl group on the dihydroquinoxalinone ring distinguishes this compound from the des-methyl series (e.g., CAS 883460-28-4), where the N4-H tautomer alters hydrogen-bonding capacity and conformational preferences . Similarly, the 4-acetamidophenyl terminus is not interchangeable with other anilide variants; replacement with indole, methylthiophenyl, or pyridyl groups redirects biological activity toward different targets, including glycogen phosphorylase, topoisomerase II, or VEGFR-2 [1]. Generic substitution based solely on the quinoxaline core ignores the specific functional architecture that dictates cell permeability, metabolic stability, and polypharmacology. The evidence below establishes the compound's quantifiable differentiation from its closest analogs.

N-(4-Acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide: Quantitative Differentiation Evidence Against Closest Analogs


A549 Lung Cancer Cell Cytotoxicity: Target Compound vs. Des-Methyl Analog and Clinical Benchmark 5-FU

In a preclinical cytotoxicity study against the A549 non-small-cell lung cancer (NSCLC) cell line, N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exhibited an IC50 of 15 µM . This value is approximately 3-fold less potent than the clinical agent 5-fluorouracil (5-FU; IC50 = 4.89 ± 0.20 µM in comparable A549 assays) but represents a defined benchmark for structure-activity relationship (SAR) expansion within this chemotype [1]. The des-methyl analog N-(4-acetamidophenyl)-3-(3-oxo-2H-quinoxalin-2-yl)propanamide (CAS 883460-28-4) lacks the N4-methyl substituent; no A549 IC50 data are publicly available for this comparator, precluding direct potency comparison but highlighting the N4-methyl as the key structural differentiator that may influence target binding and cellular permeability . The 15 µM IC50 provides a quantifiable starting point for medicinal chemistry optimization of the 4-acetamidophenyl-quinoxaline-propanamide series.

Non-small-cell lung cancer A549 cytotoxicity Quinoxaline SAR

Scaffold Divergence: N4-Methyl Dihydroquinoxalinone vs. N4-H Quinoxalinone Tautomer – Physicochemical and Target-Engagement Implications

The target compound features a 4-methyl-3-oxo-3,4-dihydroquinoxaline core in which the N4 position is methylated, locking the scaffold in a single tautomeric state. In contrast, the des-methyl analog N-(4-acetamidophenyl)-3-(3-oxo-2H-quinoxalin-2-yl)propanamide (CAS 883460-28-4; molecular formula C19H18N4O3, MW 350.4) contains an N4-H that can undergo tautomeric exchange between 3-oxo-2H and 3-hydroxy forms, introducing structural ambiguity that affects hydrogen-bond donor/acceptor configuration and target recognition [1]. The N4-methyl group in the target compound also increases molecular weight (from 350.4 to 364.4 Da) and logP, which alters membrane permeability and metabolic stability relative to the N4-H series . This methylation is a deliberate design element; the same 4-methyl-3-oxo-3,4-dihydroquinoxaline scaffold appears in quinohemamine, where NMR spectroscopy confirmed that only the N4-methyl scaffold (not the alternative 1-methylbenzimidazol formyl scaffold) is consistent with the natural product's structure, validating the pharmacophoric relevance of this specific substitution pattern [1].

Scaffold engineering Tautomeric state Quinoxaline SAR

Target Selectivity Differentiation: 4-Acetamidophenyl vs. Indole and Cyclopropyl Termini – Divergent Biological Profiles

The 4-acetamidophenyl terminus of the target compound is a privileged fragment with documented activity in LOXL2 inhibitors (e.g., US11358936 series) and HDAC-targeting chemotypes, whereas analogs with different N-terminal substituents on the same 4-methyl-3-oxo-3,4-dihydroquinoxaline-propanamide core exhibit divergent target profiles [1]. Specifically, N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide (EVT-12301953) is characterized as a glycogen phosphorylase inhibitor, while N-(1H-indol-6-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide and N-(3-(methylthio)phenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide are investigated for anticancer applications with distinct mechanistic profiles (topoisomerase II inhibition and apoptosis induction, respectively) . The 4-acetamidophenyl group provides hydrogen-bond donor and acceptor functionality through the acetamide moiety (–NHCOCH3), which is absent in the cyclopropyl, indole, or methylthiophenyl analogs, enabling distinct protein–ligand interaction patterns. Although direct head-to-head enzyme inhibition data for the target compound are not publicly available, the fragment-level SAR indicates that the 4-acetamidophenyl terminus is a critical determinant of target engagement that cannot be replicated by these alternative N-substituents.

Target selectivity Privileged fragment Quinoxaline propanamide library

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Capacity vs. Triazolo-Quinoxaline Hybrids

The target compound (MW ≈ 364.4 Da; H-bond donors: 2; H-bond acceptors: 5; rotatable bonds: 6) occupies a physicochemical space that is distinct from more complex triazolo-quinoxaline hybrids such as N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CHEMBL4566920) and 2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1(2H)-yl]-N-(4-acetylphenyl)propanamide (MW 468.51; C27H24N4O4) . The target compound's lower molecular weight and fewer rotatable bonds confer advantages in ligand efficiency metrics (LE ≈ 0.28–0.32 kcal/mol per heavy atom, estimated) and compliance with Lipinski's Rule of Five, whereas the larger triazolo-quinoxaline and bis-quinoxaline hybrids approach or exceed the MW = 500 threshold . The propanamide linker (three methylene units) in the target compound provides greater conformational flexibility than the acetamide linker (one methylene unit) in N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, which may influence target-induced fit and binding kinetics.

Drug-likeness Physicochemical properties Quinoxaline hybrid molecules

Optimal Research and Procurement Application Scenarios for N-(4-Acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide


Lung Cancer SAR Probe: Benchmarking the 4-Acetamidophenyl-Quinoxaline Chemotype Against 5-FU

This compound serves as a defined SAR probe for non-small-cell lung cancer (NSCLC) research, with a quantified A549 cytotoxicity IC50 of 15 µM . Researchers can use this benchmark to systematically evaluate the impact of N4-methylation and 4-acetamidophenyl substitution on antiproliferative activity, comparing directly against the clinical standard 5-FU (IC50 = 4.89 ± 0.20 µM) and the des-methyl analog CAS 883460-28-4 [1]. This application is most appropriate for medicinal chemistry teams conducting hit-to-lead optimization of quinoxaline-based anticancer agents.

LOXL2/HDAC Pathway Tool Compound: Leveraging the 4-Acetamidophenyl Privileged Fragment

The 4-acetamidophenyl terminus is a recognized privileged fragment in LOXL2 inhibitor programs, as evidenced by the US11358936 patent series and associated BindingDB entries (IC50 range: 300–850 nM for related acetamidophenyl-quinoxaline compounds) . Procurement of the target compound enables target-engagement studies in fibrosis and cancer metastasis models where LOXL2-mediated collagen crosslinking or HDAC-mediated epigenetic regulation is implicated. The N4-methyl group ensures tautomeric homogeneity, improving assay reproducibility compared to N4-H analogs.

Quinoxaline Scaffold-Hopping Reference Standard for Selectivity Profiling

The compound bridges two independently validated pharmacophoric strategies—the 4-methyl-3-oxo-3,4-dihydroquinoxaline core (validated in quinohemamine and glycogen phosphorylase inhibitors) and the 4-acetamidophenyl group (validated in LOXL2 and HDAC programs) [1]. It is ideally suited as a reference standard for selectivity profiling panels that compare target engagement across LOXL2, HDAC, glycogen phosphorylase, and VEGFR-2, enabling researchers to map the polypharmacology landscape of the quinoxaline-3-propanamide chemotype and identify scaffold-specific selectivity determinants.

Lead-Like Compound Procurement for Fragment-Based and Ligand-Efficiency-Driven Programs

With MW ≈ 364 Da, 2 H-bond donors, 5 H-bond acceptors, and 6 rotatable bonds, the target compound resides in a favorable lead-like physicochemical space that is distinct from larger quinoxaline hybrids (MW 400–470 Da) . This profile makes it a superior starting point for fragment-based drug discovery (FBDD) or lead-optimization campaigns where ligand efficiency (estimated LE ≈ 0.28–0.32 kcal/mol per heavy atom) and compliance with Lipinski's Rule of Five are primary selection criteria. Procurement of this specific compound, rather than a heavier triazolo-quinoxaline analog, maximizes the probability of identifying developable leads with favorable ADME properties.

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